Loganin

Overview

Description

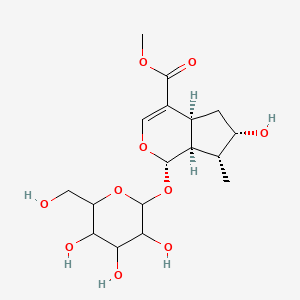

Loganin is a well-known iridoid glycoside, named after the Loganiaceae family, from which it was first isolated. It is found in various plants, including Strychnos nux-vomica, Alstonia boonei, and Desfontainia spinosa . This compound has a chemical formula of C17H26O10 and a molar mass of 390.385 g/mol . It is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Mechanism of Action

Mode of Action

Loganin interacts with its targets to exert hepatoprotective effects, as indicated by potently alleviated liver damages in APAP-induced liver injury (AILI) murine model . It reverses the decreased SOD, GSH, and CAT levels, reduces lipid peroxidation, ROS production, and iron overload, hence reducing apoptosis/ferroptosis of hepatocytes . This compound also inhibits the NLRP3 inflammasome activation triggered by ATP or nigericin .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the JAK2/STAT3 and NF-κB signaling pathways, which are involved in inflammation and oxidative stress . It also regulates the JNK-IRS-1 (insulin receptor substrate-1)-Akt-GSK3β signaling pathway, which is involved in insulin resistance . Furthermore, it modulates the STAT3/NF-κB, JAK/STAT3, TLR4/NF-κB, PI3K/Akt, MCP-1/CCR2, and RAGE/Nox4/p65 NF-κB signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound in rats is dose-independent . Following intravenous administration, a linear relationship was observed between the total area under the plasma concentration–time curve from zero to infinity (AUC) and this compound dose, with 19% of the administered dose excreted in the urine . The extent of absolute oral bioavailability (F) is approximately 4.87% . The low F of this compound in rats was due exclusively to its high intestinal first-pass metabolism .

Result of Action

This compound has been shown to have various molecular and cellular effects. It ameliorates molecular deficits, pathologies, and cognitive impairment in a mouse model of Alzheimer’s disease . It also improves PDN-mediated pain behaviors by inhibiting oxidative stress-provoked inflammation in the spinal cord . Furthermore, this compound inhibits Ang II–induced cardiac hypertrophy at least partially through inhibiting the JAK2/STAT3 and NF-κB signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of high glucose can induce certain cellular injuries, which this compound can help to alleviate . .

Biochemical Analysis

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

In animal models, the effects of Loganin vary with different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loganin can be synthesized from loganic acid through the action of the enzyme loganic acid O-methyltransferase . The synthetic route involves the methylation of loganic acid, followed by various enzymatic reactions to form this compound . The reaction conditions typically include the use of specific enzymes and controlled environmental conditions to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the seeds of Strychnos nux-vomica or the bark of Alstonia boonei . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Loganin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form secothis compound, a precursor for many biologically active compounds.

Reduction: Reduction reactions can modify the glycosidic bond in this compound, leading to different derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as acetic anhydride and methanol are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include secothis compound, various esters, and ethers of this compound .

Scientific Research Applications

Loganin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other iridoid glycosides and alkaloids.

Biology: Studied for its role in plant defense mechanisms and its biosynthesis pathways.

Medicine: Investigated for its potential therapeutic effects in treating diabetes, neurodegenerative diseases, and inflammation

Industry: Used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

Loganin is compared with other iridoid glycosides such as:

Morroniside: Similar in structure and found in the same plant sources, but with different pharmacological activities.

Secothis compound: A direct derivative of this compound, used as a precursor for many alkaloids.

7-O-Galloyl-D-Sedoheptulose: Another iridoid glycoside with distinct biological activities.

This compound stands out due to its broad spectrum of pharmacological effects and its role as a precursor for various bioactive compounds .

Biological Activity

Loganin is a bioactive compound primarily derived from the fruit of Cornus officinalis and other plants. It has garnered attention in recent years for its diverse biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by research findings, case studies, and relevant data tables.

Neuroprotective Properties

This compound has been shown to possess significant neuroprotective effects, particularly in models of spinal muscular atrophy (SMA). In a study involving SMN-deficient NSC34 cells and SMA patient fibroblasts, this compound treatment resulted in:

- Increased cell viability and neurite length.

- Upregulation of survival motor neuron (SMN) protein levels and related complexes.

- Enhanced signaling through the Akt/mTOR pathway, which plays a critical role in muscle protein synthesis and neuroprotection .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating various signaling pathways. It has been found to inhibit the expression of pro-inflammatory cytokines and proteins such as MCP-1, NF-κB, and iNOS in animal models. This suggests its potential utility in conditions characterized by chronic inflammation, such as diabetic nephropathy .

Osteogenic Activity

Recent studies have demonstrated that this compound promotes bone formation by enhancing osteoblast differentiation while inhibiting osteoclast activity. Key findings include:

- Increased differentiation of mouse preosteoblasts into mature osteoblasts.

- Decreased differentiation of mouse primary monocytes into osteoclasts.

- An increase in the osteoprotegerin (OPG) to receptor activator of NF-κB ligand (RANKL) ratio, promoting osteogenic activity .

Cardioprotective Effects

This compound has been shown to mitigate cardiac hypertrophy induced by angiotensin II. The compound achieves this by:

- Reducing cardiac fibrosis.

- Decreasing the secretion of pro-inflammatory cytokines.

- Inhibiting critical signaling pathways such as JAK2/STAT3 and NF-κB .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activities:

Case Studies

Several case studies illustrate the application of this compound in therapeutic contexts:

- Neurodegenerative Diseases : A case study involving SMA patients demonstrated that this compound improved muscle strength and body weight while enhancing SMN restoration .

- Diabetic Nephropathy : this compound's modulation of CTGF expression highlights its potential as a therapeutic agent for diabetic nephropathy .

- Bone Health : In vitro studies showed that this compound significantly increased bone formation markers, suggesting its role in osteoporosis treatment .

Properties

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,9-14,16-22H,3-4H2,1-2H3/t6-,7+,9-,10+,11+,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBQHHVBBHTQBF-UOUCRYGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18524-94-2 | |

| Record name | (-)-Loganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18524-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018524942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7WJ16Q93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of loganin?

A1: this compound has been shown to interact with various molecular targets, including:

- α7nAChR: this compound promotes microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype by activating the α7nAChR receptor. This effect contributes to its neuroprotective role in models of ischemic stroke and fracture. []

- TLR4/TRAF6/NF-κB axis: this compound can inhibit the activation of the TLR4/TRAF6/NF-κB signaling pathway, a key regulator of inflammation, in BV-2 microglia cells stimulated with amyloid-beta (Aβ1-42). This mechanism contributes to its anti-inflammatory effects. []

- NLRP3 Inflammasome: this compound exhibits anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response. []

Q2: How does this compound influence neuroinflammation after ischemic stroke and fracture?

A2: this compound demonstrates neuroprotective effects in a mouse model of ischemic stroke followed by tibial fracture. It promotes the shift of microglia from the pro-inflammatory M1 phenotype (Iba1+CD11b+) to the anti-inflammatory M2 phenotype (Iba1+CD206+), reducing neuroinflammation and subsequent neuronal damage. This effect is mediated by the activation of the α7nAChR receptor. []

Q3: Can this compound impact autophagic flux in the context of neuropathic pain?

A3: Research using a rat chronic constriction injury (CCI) model suggests that this compound might modulate autophagic flux. CCI typically enhances the expression of autophagic markers like LC3B-II and p62 in the spinal cord. This compound administration was found to attenuate this increase, suggesting a role in restoring normal autophagic processes. []

Q4: How does this compound contribute to the alleviation of ulcerative colitis symptoms?

A4: this compound exhibits promising effects in a dextran sulfate sodium (DSS)-induced ulcerative colitis mouse model. It significantly reduces disease activity, colon shortening, and myeloperoxidase (MPO) activity, indicating a reduction in inflammation and tissue damage. Mechanistically, this compound appears to inhibit macrophage M1 polarization and modulate the Sirt1/NF-κB signaling pathway, contributing to its anti-inflammatory effects. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound is an iridoid glycoside with the molecular formula C17H26O10 and a molecular weight of 390.38 g/mol. [, ]

Q6: How does the this compound content in Cornus officinalis fruits vary with extraction conditions?

A6: Studies indicate that this compound extraction yield from Cornus officinalis fruits is significantly influenced by ethanol concentration and extraction time. Optimal extraction conditions have been reported as 32.0% ethanol concentration at 46.2°C for 46.7 min, yielding the highest this compound content. []

Q7: What is the bioavailability of this compound?

A7: Studies in rats indicate that the absolute bioavailability of this compound is relatively low, approximately 13.2%. []

Q8: How is this compound distributed in the body after administration?

A8: Following oral administration in rats, this compound exhibits varying tissue distribution. The highest levels are detected in the kidneys, followed by the stomach, lung, and small intestine. The brain shows the lowest this compound concentration, suggesting limited penetration across the blood-brain barrier. []

Q9: Does this compound demonstrate protective effects in models of acute kidney injury?

A9: Research indicates that this compound might have protective effects against cisplatin-induced acute kidney injury (AKI) in mice. This compound administration reduces serum creatinine and blood urea nitrogen levels, which are markers of kidney function. Additionally, it attenuates histological kidney damage, proximal tubule injury, and renal cell death. []

Q10: Can this compound influence adipogenesis and obesity-related metabolic parameters?

A10: this compound exhibits inhibitory effects on adipogenesis in both mouse preadipocyte 3T3-L1 cells and primary cultured adipose-derived stem cells (ADSCs) in vitro. In vivo studies using ovariectomized (OVX) and high-fat diet (HFD)-induced obesity mouse models show that this compound administration prevents weight gain, inhibits hepatic steatosis, reduces adipocyte enlargement, and increases serum leptin and insulin levels. []

Q11: How does this compound affect myocardial ischemia–reperfusion injury?

A11: this compound has been shown to alleviate myocardial ischemia–reperfusion injury in rats. It reduces myocardial infarct size, injury area, and pyroptosis. In H9C2 cardiomyocytes subjected to oxygen-glucose deprivation/reperfusion (OGD/R), this compound attenuates apoptosis by promoting cell proliferation and reducing LDH release. These effects appear to be mediated by the inhibition of the GLP-1R/NLRP3 pathway, suggesting a potential therapeutic avenue for myocardial I/R injury. []

Q12: What analytical methods are commonly used to quantify this compound?

A12: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detectors (DAD) or mass spectrometry (MS), are widely employed for the quantitative analysis of this compound in biological samples. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.